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Introduction
Arpenal (Арпенал), the hydrochloride salt of the γ-diethylaminopropyl ester of diphenylacetic

acid, is a pharmaceutical agent with a multifaceted mechanism of action, primarily recognized

for its anticholinergic and antispasmodic properties. Developed at the Institute of Fine Organic

Chemistry of the Academy of Sciences of the Armenian SSR under the guidance of the

prominent chemist A. L. Mndzhoyan, Arpenal emerged from a focused effort to synthesize

novel compounds with therapeutic potential. This technical guide provides an in-depth

exploration of the early research and discovery of Arpenal, detailing its synthesis,

pharmacological profile, and mechanism of action based on available historical data.

Chemical Synthesis
The synthesis of Arpenal involves a multi-step process culminating in the esterification of

diphenylacetic acid with γ-diethylaminopropanol. While the precise, scaled-up industrial

synthesis protocols from its initial development are not extensively detailed in readily available

literature, the fundamental chemical pathway can be reconstructed based on standard organic

chemistry principles and related syntheses of similar esters.

Experimental Protocol: Synthesis of γ-diethylaminopropyl ester of diphenylacetic acid

hydrochloride (Arpenal)
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Preparation of Diphenylacetyl Chloride: Diphenylacetic acid is reacted with a chlorinating

agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert

solvent like benzene or toluene. The mixture is heated under reflux until the evolution of

gaseous byproducts (SO₂ and HCl, or CO, CO₂, and HCl) ceases. The excess chlorinating

agent and solvent are then removed under reduced pressure to yield crude diphenylacetyl

chloride.

Esterification: The resulting diphenylacetyl chloride is dissolved in an anhydrous inert solvent

(e.g., diethyl ether or tetrahydrofuran). To this solution, γ-diethylaminopropanol is added

dropwise, often in the presence of a tertiary amine base like triethylamine to neutralize the

hydrochloric acid formed during the reaction. The reaction mixture is stirred, possibly with

gentle heating, to drive the esterification to completion.

Isolation and Purification: After the reaction is complete, the reaction mixture is filtered to

remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a

dilute aqueous acid solution, a dilute aqueous base solution (like sodium bicarbonate), and

finally with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or

magnesium sulfate), and the solvent is evaporated under reduced pressure to yield the

crude Arpenal base as an oil.

Salt Formation: The purified Arpenal base is dissolved in a suitable organic solvent (e.g.,

diethyl ether or isopropanol), and a solution of hydrogen chloride in the same or a compatible

solvent is added dropwise with stirring. Arpenal hydrochloride precipitates as a white

crystalline solid. The solid is collected by filtration, washed with a cold solvent, and dried to

afford the final product.[1][2]

Pharmacological Properties and Mechanism of
Action
Early pharmacological studies identified Arpenal as a potent anticholinergic agent with a

complex profile, exhibiting effects on both muscarinic (M) and nicotinic (N) cholinergic

receptors. Additionally, it was found to possess a direct myotropic antispasmodic effect on

smooth muscle.

Anticholinergic Activity
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Arpenal's primary mechanism of action is the competitive antagonism of acetylcholine at

cholinergic receptors. It demonstrates a more pronounced blocking effect on N-cholinergic

receptors, particularly those in autonomic ganglia, compared to its effect on M-cholinergic

receptors.[1][2] This dual antagonism contributes to its therapeutic applications in conditions

characterized by parasympathetic overactivity and smooth muscle spasms.

The central cholinolytic effects of Arpenal were also noted, suggesting its ability to cross the

blood-brain barrier and influence cholinergic neurotransmission in the central nervous system.

This property was explored for its potential utility in treating extrapyramidal disorders like

parkinsonism.[1]

Myotropic Antispasmodic Activity
In addition to its receptor-mediated anticholinergic effects, Arpenal was observed to exert a

direct relaxant effect on smooth muscle, independent of cholinergic innervation. This

papaverine-like action contributes to its overall antispasmodic efficacy, particularly in the

gastrointestinal and biliary tracts.

Experimental Protocol: In Vitro Assessment of Antispasmodic Activity

A standard organ bath setup is typically used to evaluate the antispasmodic activity of

compounds like Arpenal.

Tissue Preparation: A segment of isolated guinea pig ileum is suspended in an organ bath

containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and

aerated with a mixture of 95% O₂ and 5% CO₂.

Contraction Induction: Muscle contractions are induced by the addition of a spasmogen,

such as acetylcholine or histamine, to the organ bath. The contractions are recorded using

an isometric transducer connected to a data acquisition system.

Antispasmodic Assay: After establishing a stable baseline and reproducible contractile

responses to the spasmogen, Arpenal is added to the bath at varying concentrations prior to

the addition of the spasmogen. The inhibitory effect of Arpenal on the induced contractions

is quantified.
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Data Analysis: The concentration-response curve for the spasmogen in the presence and

absence of Arpenal is plotted to determine the nature of the antagonism (competitive or

non-competitive) and to calculate parameters such as the pA₂ value (a measure of the

potency of a competitive antagonist).

Quantitative Pharmacological Data
While precise quantitative data from the very early studies are not widely published in

international journals, the available information indicates the following relative potencies and

effects. This table summarizes the known pharmacological characteristics of Arpenal.

Pharmacological
Parameter

Target/System Effect Notes

Anticholinergic Activity
M-Cholinergic

Receptors
Antagonist

Less potent than its

effect on N-receptors.

N-Cholinergic

Receptors (Autonomic

Ganglia)

Antagonist
More potent than its

effect on M-receptors.

Central Nervous

System
Central Cholinolytic

Indicates blood-brain

barrier penetration.

Antispasmodic Activity
Smooth Muscle (e.g.,

GI tract)
Myotropic Relaxation

Papaverine-like direct

effect.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Arpenal and a typical

experimental workflow for its synthesis and initial pharmacological screening.
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Caption: Proposed mechanism of Arpenal's anticholinergic action.
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Caption: Experimental workflow for Arpenal's synthesis and screening.

Clinical Applications in Early Research
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Based on its pharmacological profile, early clinical investigations of Arpenal focused on

conditions where anticholinergic and antispasmodic effects would be beneficial. These

included:

Gastrointestinal Disorders: Peptic ulcer disease, pylorospasm, and other spastic conditions

of the abdominal organs.[2]

Biliary and Renal Colic: To alleviate smooth muscle spasms.[2]

Bronchial Asthma: Leveraging its bronchodilatory effects.[2]

Parkinsonism: Due to its central anticholinergic properties.[1]

The typical oral dosage was reported to be 50-100 mg, taken 2-4 times daily.

Conclusion
The early research and discovery of Arpenal represent a significant achievement in the field of

medicinal chemistry, particularly within the context of the Armenian scientific community. Its

unique dual antagonism of muscarinic and nicotinic receptors, combined with a direct myotropic

antispasmodic action, provided a versatile therapeutic agent for a range of clinical conditions.

While detailed quantitative data from its initial development are not as accessible as those for

modern pharmaceuticals, the foundational research established a clear understanding of its

synthesis, mechanism of action, and potential therapeutic applications. This historical

perspective serves as a valuable case study for researchers and professionals in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Арпенал — описание вещества, фармакология, применение, противопоказания,
формула [rlsnet.ru]

To cite this document: BenchChem. [The Early Development of Arpenal: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666090#early-research-and-discovery-of-arpenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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